cis-4,5-Dihydro-2,4,5-trimethyloxazole
Description
Contextualization within Dihydrooxazole Chemistry
Dihydrooxazoles, also known as oxazolines, are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are pivotal intermediates in organic synthesis, finding application in the preparation of amino alcohols, as protecting groups for carboxylic acids, and as chiral auxiliaries in asymmetric synthesis. The substituents on the dihydrooxazole ring significantly influence its reactivity and stereochemistry.
The 2,4,5-trisubstituted oxazolines, including the trimethylated forms, are of particular interest. These compounds can exist as different stereoisomers, with the cis and trans configurations at the 4 and 5 positions being a key determinant of their three-dimensional structure and, consequently, their chemical behavior. While much of the available literature discusses "2,4,5-trimethyl-3-oxazoline" as a mixture of cis and trans isomers, the specific properties and synthesis of the pure cis-4,5-Dihydro-2,4,5-trimethyloxazole (B14150320) are less commonly detailed, suggesting a niche area of study within this chemical class. chemicalbook.comscbt.com
Overview of Scholarly Contributions to this compound
Direct scholarly articles focusing exclusively on this compound are scarce. However, the broader body of research on 2,4,5-trisubstituted oxazoles and their stereoselective synthesis provides valuable insights. Research in this area has been driven by the utility of these compounds as building blocks in the synthesis of more complex molecules, including pharmaceuticals and biologically active natural products.
Key research areas that indirectly inform our understanding of the cis isomer include:
Stereoselective Synthesis: Significant effort has been dedicated to developing synthetic methods that allow for the controlled formation of specific stereoisomers of substituted oxazolines. These methods are crucial for obtaining pure samples of compounds like this compound, which is essential for studying its unique properties.
Spectroscopic Analysis: Techniques such as NMR spectroscopy are fundamental in distinguishing between cis and trans isomers of disubstituted rings. Studies on related cis-4,5-disubstituted isoxazolidines demonstrate the use of NMR to analyze the conformational isomers present in solution, a methodology that is directly applicable to the study of the target oxazoline (B21484). nih.gov
Applications in Synthesis: The reactivity of the oxazoline ring is a central theme in many scholarly works. The specific stereochemistry of the substituents, as in the cis configuration, can be expected to influence the stereochemical outcome of reactions involving the ring, making it a potentially valuable tool for asymmetric synthesis.
While a dedicated body of literature for this compound is not prominent, the collective knowledge on substituted oxazolines provides a solid foundation for its study. The compound is often supplied as a mixture of cis and trans isomers, highlighting the challenge and importance of stereoselective synthesis in this field. scbt.com
Interactive Data Table: Physicochemical Properties of 2,4,5-Trimethyl-3-oxazoline (cis/trans mixture)
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | scbt.com |
| Molecular Weight | 113.16 g/mol | scbt.com |
| Boiling Point | 45-47°C at 12 mmHg | chemicalbook.com |
| Density | 0.919 g/cm³ | chemicalbook.com |
| FEMA Number | 3525 | nih.gov |
| JECFA Number | 1559 | chemicalbook.com |
| CAS Number | 22694-96-8 | chemicalbook.comscbt.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23336-75-6 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2,4,5-trimethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3 |
InChI Key |
AOCHNXXMYIQWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=N1)C)C |
Origin of Product |
United States |
Synthetic Routes and Mechanistic Elucidation of Cis 4,5 Dihydro 2,4,5 Trimethyloxazole
De Novo Synthesis Approaches to Dihydrooxazole Ring Systems
The construction of the dihydrooxazole core of cis-4,5-Dihydro-2,4,5-trimethyloxazole (B14150320) can be approached through several fundamental synthetic strategies. These methods focus on the formation of the five-membered heterocyclic ring from acyclic precursors.
Cycloaddition Strategies for Dihydrooxazole Ring Formation
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile method for the synthesis of five-membered heterocycles. These reactions involve the addition of a 1,3-dipole to a dipolarophile. In the context of dihydrooxazole synthesis, this could involve the reaction of a nitrile oxide with an appropriately substituted alkene. While a direct cycloaddition route to this compound is not extensively documented, the general strategy provides a plausible synthetic pathway. The stereochemistry of the resulting dihydrooxazole would be dependent on the geometry of the alkene and the approach of the 1,3-dipole.
Formation via Condensation Reactions (e.g., with amino acids and α-dicarbonyls)
Condensation reactions are a prominent method for the formation of dihydrooxazole rings. A general and effective approach involves the reaction of α-hydroxy ketones with a source of ammonia, which proceeds through a cyclization-dehydration sequence to yield a 3-oxazoline, a tautomer of the dihydrooxazole ring system.
Furthermore, the reaction between amino acids, such as alanine (B10760859), and α-dicarbonyl compounds like 2,3-butanedione (B143835) (diacetyl) is a known route to substituted oxazoles. This reaction is a key transformation in food chemistry, particularly within the Maillard reaction, and can lead to the formation of 2,4,5-trimethyloxazole (B1265906). The formation of the dihydro- variant, this compound, can be envisioned as an intermediate or a related product under specific reaction conditions that favor reduction or prevent the final oxidation to the aromatic oxazole (B20620).
| Reactant 1 | Reactant 2 | Product Type |
| α-Hydroxy Ketone | Ammonia | 3-Oxazoline |
| Alanine | 2,3-Butanedione | 2,4,5-Trimethyloxazole |
Photochemical Routes to Dihydrooxazole Frameworks (e.g., Paternò-Büchi Related Reactions)
Photochemical reactions offer unique pathways for the synthesis of cyclic structures. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of four-membered oxetane (B1205548) rings. While this reaction does not directly yield a five-membered dihydrooxazole, related photochemical strategies could potentially be employed. For instance, photoinduced intramolecular cycloadditions of suitably functionalized precursors might provide a route to the dihydrooxazole framework. However, this approach appears to be less common for the de novo synthesis of simple dihydrooxazoles like this compound compared to condensation and cycloaddition methods.
Precursor Chemistry and Intermediate Identification
The formation of this compound is often observed in complex chemical environments, such as during the heating of food. Understanding the specific precursors and the chemical pathways that lead to its formation is crucial for controlling its presence and concentration.
Role of 3-Hydroxy-2-butanone and Ammonium (B1175870) Sulfide (B99878) Systems
The reaction between 3-hydroxy-2-butanone (acetoin) and ammonium sulfide has been identified as a direct route to 2,4,5-trimethyloxazole and its corresponding dihydro- and thiazole (B1198619) analogues. In this model system, 3-hydroxy-2-butanone serves as the four-carbon backbone, while ammonium sulfide provides the nitrogen and, in the case of thiazole formation, the sulfur atom. The reaction proceeds through a series of condensation and cyclization steps, and has been shown to produce 2,4,5-trimethyl-3-oxazoline, a tautomer of the target compound. The presence of the cis-isomer would be influenced by the specific reaction conditions, such as temperature and pH, which can affect the stereochemical outcome of the cyclization and subsequent isomerization steps.
| Precursor 1 | Precursor 2 | Key Products Identified |
| 3-Hydroxy-2-butanone | Ammonium Sulfide | 2,4,5-Trimethyloxazole, 2,4,5-Trimethyl-3-oxazoline |
Analysis of Strecker Degradation and Maillard Reaction Pathways in Dihydrooxazole Formation
The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a primary source of flavor and aroma compounds in thermally processed foods. A key component of the Maillard reaction is the Strecker degradation, which involves the reaction of an α-amino acid with an α-dicarbonyl compound. This reaction leads to the formation of a Strecker aldehyde, which has one fewer carbon atom than the parent amino acid, as well as an α-aminoketone.
The α-aminoketone intermediate is a crucial precursor for the formation of various heterocyclic compounds, including pyrazines and oxazoles. In the context of this compound formation, the Strecker degradation of an amino acid like alanine with an α-dicarbonyl such as 2,3-butanedione would generate the necessary fragments. The subsequent condensation and cyclization of these intermediates can lead to the formation of the dihydrooxazole ring. Recent studies have also proposed that 3-oxazolines can act as precursors that hydrolyze to form Strecker aldehydes, highlighting the intricate relationship between these pathways and the formation of dihydrooxazole structures. acs.org
| Reaction Pathway | Key Reactants | Key Intermediates/Products |
| Maillard Reaction | Amino Acid, Reducing Sugar | Amadori Products, α-Dicarbonyls |
| Strecker Degradation | α-Amino Acid, α-Dicarbonyl | Strecker Aldehyde, α-Aminoketone |
Reaction Chemistry and Transformation Pathways of Cis 4,5 Dihydro 2,4,5 Trimethyloxazole
Cycloaddition Reactions Involving cis-4,5-Dihydro-2,4,5-trimethyloxazole (B14150320)
The electron-rich double bond within the dihydrooxazole ring of this compound makes it an excellent participant in cycloaddition reactions. These reactions are fundamental to its utility in synthetic chemistry, enabling the formation of new ring systems with high degrees of regio- and stereocontrol.
1,3-Dipolar Cycloadditions with Nitrile Oxides and Nitrile Imines
This compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrile oxides and nitrile imines. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. chem-station.comresearchgate.net The cycloaddition of a nitrile oxide to the C=N bond of the dihydrooxazole would lead to the formation of a bicyclic system containing an oxadiazoline ring.
Nitrile oxides, often generated in situ from the corresponding hydroximoyl halides or nitroalkanes to prevent their dimerization into furoxans, readily react with the double bond of the dihydrooxazole. chem-station.comrsc.org This [3+2] cycloaddition process typically proceeds with high regioselectivity, leading to the formation of novel bicyclic isoxazoline (B3343090) derivatives. nuph.edu.ua The reaction's efficiency and selectivity make it a valuable method for constructing complex heterocyclic frameworks. mdpi.comnih.gov
| Dipole | Dipolarophile | Product Class |
| Nitrile Oxide (R-C≡N⁺-O⁻) | This compound | Bicyclic Isoxazoline Derivative |
| Nitrile Imine (R-C≡N⁺-N⁻-R') | This compound | Bicyclic Pyrazoline Derivative |
Photocycloaddition Reactions with Carbonyl Compounds
Photochemically induced [2+2] cycloaddition reactions, also known as the Paterno-Büchi reaction, between this compound and carbonyl compounds lead to the formation of oxetane-fused bicyclic systems. This reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the double bond of the dihydrooxazole.
Research has shown that the photocycloaddition of carbonyl compounds to oxazoles can proceed via different pathways, including [2+2], [4+2], or [4+4] cycloadditions, depending on the substituents on the oxazole (B20620) ring. mdpi.com In the case of 2,4,5-trimethyloxazole (B1265906), it has been observed to react with certain diketones exclusively through a [2+2] cycloaddition pathway. mdpi.com These reactions often exhibit high diastereoselectivity, with the stereochemical outcome being influenced by the steric and electronic properties of both reactants. The resulting oxetane (B1205548) adducts are valuable intermediates for further synthetic transformations.
Ring Transformations and Product Diversification
The adducts obtained from the cycloaddition reactions of this compound are not merely final products but are versatile intermediates that can undergo a range of ring transformations. These transformations allow for the diversification of the product scope, leading to a variety of acyclic and heterocyclic structures.
Hydrolytic Cleavage of Oxetane Adducts Derived from this compound
The oxetane adducts formed from the photocycloaddition reactions are susceptible to hydrolytic cleavage under acidic or basic conditions. The high ring strain of the four-membered oxetane ring facilitates this cleavage. thieme-connect.denih.gov This process typically involves the opening of the oxetane ring, followed by the cleavage of the dihydrooxazole ring, leading to the formation of functionalized acyclic compounds. For instance, acid-catalyzed hydrolysis can yield β-hydroxy amino acids or related derivatives, which are valuable building blocks in medicinal chemistry.
Regio- and Stereoselective Ring Opening Reactions
The ring-opening of the oxetane adducts can be achieved with high regio- and stereoselectivity, providing access to complex stereodefined molecules. thieme-connect.de The regioselectivity of the C-O bond cleavage in the oxetane ring is often governed by the stability of the resulting carbocation or radical intermediate. thieme-connect.deresearchgate.net For example, reactions catalyzed by Lewis acids can promote selective cleavage of a specific C-O bond, leading to the formation of a single regioisomer. researchgate.net The stereochemistry of the starting adduct is often retained in the product, making this a powerful method for asymmetric synthesis.
Ring Expansion Reactions Leading to Oxazolidinones
Under specific reaction conditions, the bicyclic adducts derived from this compound can undergo ring expansion reactions to form larger heterocyclic systems, such as oxazolidinones. nih.govresearchgate.net These transformations can be induced thermally or photochemically and may involve skeletal rearrangements. The formation of oxazolidinones from dihydrooxazole derivatives represents a significant transformation, as oxazolidinones are an important class of compounds, with some exhibiting antibacterial activity. nih.gov
| Transformation | Starting Material | Product Class |
| Hydrolytic Cleavage | Oxetane Adduct | Functionalized Acyclic Compounds (e.g., β-hydroxy amino acids) |
| Regio- and Stereoselective Ring Opening | Oxetane Adduct | Stereodefined Acyclic Compounds |
| Ring Expansion | Bicyclic Adduct | Oxazolidinones |
Stereochemical Aspects and Chiral Transformations of Cis 4,5 Dihydro 2,4,5 Trimethyloxazole
Isomerism and Diastereoselectivity in Synthetic Pathways
The synthesis of 2,4,5-trisubstituted oxazolines, including cis-4,5-Dihydro-2,4,5-trimethyloxazole (B14150320), can be approached through various synthetic routes, with the cyclization of β-amino alcohols being a common and effective method. The stereochemistry of the final oxazoline (B21484) product is intrinsically linked to the stereochemistry of the starting amino alcohol precursor.
Synthetic pathways to chiral oxazolines often begin with readily available chiral amino alcohols, which can be derived from amino acids. The formation of the oxazoline ring from these precursors provides a robust platform for asymmetric synthesis. The cis or trans configuration of the substituents at the 4 and 5 positions of the oxazoline ring is determined during the cyclization step, and achieving high diastereoselectivity is a key challenge and objective in these synthetic endeavors.
For instance, the dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by reagents like triflic acid, is a method that can lead to the formation of 2-oxazolines. Studies on similar systems have shown that such reactions can proceed with an inversion of stereochemistry at the α-hydroxyl position, indicating that the alcohol is activated as a leaving group during the reaction. This mechanistic detail is crucial for predicting and controlling the diastereomeric outcome of the synthesis.
The choice of reagents and reaction conditions plays a pivotal role in directing the stereoselectivity. For example, in the synthesis of related heterocyclic systems like thiazolines from α,β-unsaturated methyl esters, the Sharpless asymmetric dihydroxylation has been employed as a key step to establish the desired stereochemistry, which is then carried through to the final product. While not directly applied to the title compound in the available literature, this highlights a general strategy for achieving high diastereoselectivity in the synthesis of chiral heterocycles.
Control of Stereochemistry in Reactions Involving this compound
Once synthesized, this compound can be utilized as a chiral auxiliary to control the stereochemistry of subsequent reactions, such as alkylations. The pre-existing stereocenters on the oxazoline ring effectively guide the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.
The nitrogen atom of the oxazoline ring can act as a coordination site for metal ions, creating a rigid, chelated intermediate. This chelation, combined with the steric hindrance provided by the substituents on the oxazoline ring, dictates the facial selectivity of the reaction. For example, in the Meyers ortho-alkylation of aromatic oxazolines, the stereochemical outcome is influenced by both steric effects and the potential for chelation by substituents on the chiral oxazoline.
The development of novel chiral oxazolines often focuses on enhancing this stereocontrol. By strategically placing bulky groups or coordinating moieties on the oxazoline scaffold, chemists can amplify the diastereoselectivity of reactions. This principle is fundamental to the design of effective chiral auxiliaries for asymmetric synthesis.
Application in Asymmetric Synthesis as a Chiral Precursor (e.g., for amino alcohols)
A primary application of chiral oxazolines like this compound is their use as chiral precursors in the asymmetric synthesis of valuable compounds, most notably chiral amino alcohols. Chiral 1,2-amino alcohols are essential building blocks for a wide array of biologically active molecules, including pharmaceuticals and natural products. mdpi.comwestlake.edu.cn
The general strategy involves the stereoselective functionalization of a molecule attached to the oxazoline auxiliary, followed by the removal of the auxiliary to unveil the desired chiral product. For instance, the alkylation of a carbanion alpha to the oxazoline ring can proceed with high diastereoselectivity. Subsequent hydrolysis of the resulting oxazoline then yields a chiral carboxylic acid or a related functional group, while cleavage of the ring can afford a chiral amino alcohol.
Recent advancements in synthetic methodology have focused on developing catalytic and efficient ways to synthesize chiral β-amino alcohols. westlake.edu.cn While direct examples involving this compound are not extensively detailed in the provided search results, the broader class of chiral oxazolines is well-established in this role. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed to produce high-value chiral β-amino alcohols, with subsequent transformations allowing for the synthesis of modified cyano-oxazoline ligands. westlake.edu.cn
The utility of these oxazoline-derived chiral amino alcohols extends to their use as ligands in asymmetric catalysis, further highlighting the importance of this class of compounds in synthetic organic chemistry. mdpi.com
Advanced Analytical Methodologies for Characterizing Cis 4,5 Dihydro 2,4,5 Trimethyloxazole and Its Derivatives
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry for structural elucidation of derivatives)
The definitive identification and structural elucidation of cis-4,5-Dihydro-2,4,5-trimethyloxazole (B14150320) and its derivatives rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for determining the precise molecular structure and stereochemistry of oxazoline (B21484) derivatives. A suite of NMR experiments is typically employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals. nih.gov For instance, in the characterization of related 4,5-dimethyl-3-oxazolines, ¹H and ¹³C NMR spectra often show duplicate signals for each unique atomic environment, which arises from the presence of diastereomers. nih.gov
Advanced 2D NMR techniques are routinely used for complete structural confirmation:
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling relationships within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry, such as the cis or trans configuration of substituents on the oxazoline ring. nih.gov
Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. When coupled with a chromatographic separation method (like GC-MS), it becomes a powerful tool for identifying compounds in a mixture. researchgate.net The electron ionization (EI) mass spectrum of an oxazoline will show a molecular ion peak (M+) corresponding to its molecular weight, along with a series of fragment ions that are characteristic of the ring structure and its substituents. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound and its fragments, adding another layer of certainty to the identification.
The table below summarizes the roles of different spectroscopic techniques in the characterization of oxazoline derivatives.
| Technique | Information Provided | Application in Structural Elucidation |
| ¹H NMR | Chemical environment and connectivity of protons. | Determines the number and type of protons, their relative positions, and stereochemistry (e.g., cis/trans). researchgate.net |
| ¹³C NMR | The chemical environment of carbon atoms. | Identifies the number and type of carbon atoms in the molecular backbone. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C). | Assembles the complete molecular structure by linking different fragments. nih.govnih.gov |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula and provides a characteristic "fingerprint" for identification. researchgate.net |
| High-Resolution MS (HRMS) | Exact mass and elemental composition. | Provides unambiguous determination of the molecular formula. |
Chromatographic Separation and Detection Methods (e.g., GC-MS, GC×GC-ToFMS)
Due to the complexity of the matrices in which this compound is often found (e.g., food products from Maillard reactions), and the potential presence of stereoisomers, advanced chromatographic techniques are essential for its separation and detection. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like oxazolines. nih.gov In this method, the sample is vaporized and passed through a capillary column (e.g., a non-polar HP-5MS column) where compounds are separated based on their boiling points and interactions with the column's stationary phase. nih.govdnu.dp.ua The separated compounds then enter the mass spectrometer for detection and identification. The use of chiral GC columns, such as CP-Chirasil-Dex CB, can allow for the separation of different stereoisomers, which is critical for distinguishing between cis and trans forms of substituted oxazolines. nih.gov
Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-ToFMS) represents a significant advancement over conventional GC-MS, offering substantially higher peak capacity and resolution. researchgate.net This technique is particularly powerful for analyzing highly complex volatile samples. ives-openscience.eunih.govnih.gov It employs two different columns (e.g., a non-polar column followed by a polar column) connected by a modulator. nih.gov This dual-column separation provides a much more detailed "fingerprint" of the sample, allowing for the separation of compounds that would co-elute in a one-dimensional GC system. ncsu.edu The coupling with a Time-of-Flight (ToF) mass spectrometer allows for rapid acquisition of full mass spectra, which is necessary to keep up with the fast elution of peaks from the second dimension column. nih.gov This makes GC×GC-ToFMS an ideal tool for detecting trace-level oxazolines and resolving isomeric forms in complex matrices. ives-openscience.eunih.gov
The following table compares the capabilities of these two primary chromatographic methods.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive 2D GC-ToFMS (GC×GC-ToFMS) |
| Separation Power | Good; based on one column's properties. | Excellent; enhanced resolution from two distinct columns. ncsu.edu |
| Peak Capacity | Hundreds of peaks. | Thousands of peaks. nih.gov |
| Isomer Separation | Possible, often requires specialized (e.g., chiral) columns. nih.gov | Superior ability to separate isomers and co-eluting compounds. |
| Sensitivity | Good. | Very high, especially for trace components. |
| Application | Routine analysis, identification of major components. dnu.dp.ua | Analysis of complex volatile mixtures, biomarker discovery, detailed sample profiling. ives-openscience.eunih.gov |
Metabolomics Approaches in Reaction System Analysis (e.g., ¹H NMR Metabolomics)
Metabolomics, the large-scale study of small molecules (metabolites) within a biological or chemical system, provides a powerful framework for understanding the formation of compounds like this compound. ¹H NMR-based metabolomics is a particularly effective approach for monitoring the dynamic changes in a reaction system over time. nih.govmdpi.com
This technique allows for the simultaneous and quantitative measurement of numerous reactants, intermediates, and products in a reaction mixture with minimal sample preparation. nih.govfrontiersin.orgnih.gov For example, it can be applied to monitor the progress of the Maillard reaction, a key pathway for the formation of flavor compounds including pyrazines, pyrroles, and oxazolines. nih.govnih.govkosfaj.org
The process of using ¹H NMR for reaction monitoring typically involves:
Collecting aliquots from the reaction mixture at different time points.
Adding a deuterated solvent (e.g., D₂O) and an internal standard for quantification. acs.org
Acquiring a high-resolution ¹H NMR spectrum for each sample. Common experiments include 1D NOESY with presaturation to suppress the water signal. frontiersin.org
Processing the spectra and identifying signals corresponding to known compounds by comparing them to spectral databases.
Quantifying the changes in metabolite concentrations over time to elucidate reaction kinetics and pathways. nih.gov
The key advantage of ¹H NMR metabolomics is its non-destructive and highly reproducible nature, providing a snapshot of the entire chemical system at once. frontiersin.org This allows researchers to observe the consumption of precursors (e.g., amino acids and α-dicarbonyls like 2,3-butanedione) and the concurrent formation of intermediates and final products, such as different oxazoline isomers. nih.govmdpi.com This holistic view is critical for optimizing reaction conditions and understanding the complex network of reactions that lead to the formation of this compound.
| Step | Description | Advantage |
| 1. Sample Collection | Aliquots are taken directly from the reaction system at various time points. | Provides a time-course view of the reaction. |
| 2. Sample Preparation | Minimal preparation, often just dilution in a deuterated solvent with an internal standard. acs.org | Fast, reduces sample handling errors, and preserves sample integrity. nih.gov |
| 3. Data Acquisition | Rapid acquisition of ¹H NMR spectra using standardized pulse sequences. nih.gov | High-throughput and highly reproducible across different labs. frontiersin.org |
| 4. Data Analysis | Spectral data is processed to identify and quantify multiple compounds simultaneously. | Provides a comprehensive overview of the reaction system's composition. |
| 5. Interpretation | Changes in metabolite concentrations are mapped to understand reaction kinetics and pathways. | Elucidates formation mechanisms and identifies key intermediates. mdpi.com |
Computational and Theoretical Investigations of Cis 4,5 Dihydro 2,4,5 Trimethyloxazole
Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis, Nucleophilic Attack Sites)
A thorough investigation into the electronic structure of cis-4,5-Dihydro-2,4,5-trimethyloxazole (B14150320) would typically begin with quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations would elucidate the distribution of electrons within the molecule and provide insights into its reactivity.
A key component of this analysis would be the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. For a molecule like this compound, the HOMO would likely be localized on the nitrogen or oxygen atoms, suggesting these as potential sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the C=N bond, indicating that this region is susceptible to nucleophilic attack.
Electrostatic potential maps would further refine predictions of reactivity by visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would allow for a more precise prediction of the sites most likely to be involved in chemical reactions.
Hypothetical Data Table for Electronic Properties:
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| DFT/B3LYP/6-31G* | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MP2/cc-pVTZ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing detailed energetic profiles of reaction pathways. For this compound, this could involve studying its hydrolysis, reactions with electrophiles or nucleophiles, or its behavior as a ligand in catalysis.
By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. This information is invaluable for understanding reaction kinetics and for predicting the feasibility of a proposed mechanism. For instance, modeling the acid-catalyzed hydrolysis of the oxazoline (B21484) ring would involve calculating the energies of protonation, nucleophilic attack by water, and subsequent ring-opening steps.
Hypothetical Reaction Coordinate Diagram Data:
| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Protonation | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Nucleophilic Attack | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Ring Opening | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Stereochemical Outcomes Predictions and Conformational Analysis
The stereochemistry of this compound, with its three methyl groups on a five-membered ring, presents an interesting case for conformational analysis. Computational methods can be used to determine the most stable conformations of the molecule and the energy barriers between them.
By performing a systematic search of the conformational space, researchers can identify low-energy structures and their relative populations at a given temperature. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For the cis-isomer, the relative orientations of the three methyl groups (axial vs. equatorial-like positions on the puckered ring) would be a key focus of such a study.
Furthermore, computational modeling can predict the stereochemical outcomes of reactions involving this chiral molecule. By calculating the activation energies for the formation of different stereoisomeric products, it is possible to predict which diastereomer or enantiomer will be formed preferentially.
Hypothetical Conformational Analysis Data:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-C4-N3-C2) (degrees) | Population (%) |
| Chair-like 1 | Data Not Available | Data Not Available | Data Not Available |
| Chair-like 2 | Data Not Available | Data Not Available | Data Not Available |
| Twist-envelope | Data Not Available | Data Not Available | Data Not Available |
Research on Structural Analogues and Broader Oxazole/oxazoline Chemistry
Comparative Studies with Aromatic 2,4,5-Trimethyloxazole (B1265906)
A direct comparison between cis-4,5-dihydro-2,4,5-trimethyloxazole (B14150320) and its aromatic counterpart, 2,4,5-trimethyloxazole, highlights fundamental differences in structure, stability, and reactivity stemming from the presence or absence of an aromatic ring system.
The aromatic analogue, 2,4,5-trimethyloxazole, is a well-characterized compound. chemsynthesis.comnih.gov It is described as a yellowish liquid with a nutty, boiled beef aroma. nih.gov Its physical properties are well-documented and presented in the table below. chemsynthesis.comsigmaaldrich.com A notable chemical property is its ability to undergo regio- and diastereoselective photocycloaddition reactions with aldehydes, which yields erythro α-amino, β-hydroxy methyl ketones. sigmaaldrich.com This reactivity is characteristic of the delocalized π-electron system of the aromatic oxazole (B20620) ring.
The defining structural difference in this compound is the saturation of the C4-C5 bond. This hydrogenation eliminates the aromaticity of the five-membered ring, transforming it into an oxazoline (B21484) structure. This change has significant stereochemical implications, introducing a chiral center at both the C4 and C5 positions. The "cis" designation indicates that the methyl groups at these positions are on the same side of the ring. Consequently, the molecule is no longer planar like its aromatic counterpart and possesses a distinct three-dimensional geometry. This structural alteration is expected to lead to different physical properties (e.g., boiling point, solubility) and a distinct reactivity profile, moving away from aromatic substitution reactions towards reactions typical of saturated heterocyclic systems.
| Property | 2,4,5-Trimethyloxazole |
|---|---|
| CAS Number | 20662-84-4 |
| Molecular Formula | C₆H₉NO |
| Appearance | Yellowish liquid |
| Boiling Point | 133-134 °C |
| Density | 0.957 g/mL at 25 °C |
| Refractive Index | n20/D 1.442 |
| Key Reactivity | Photocycloaddition with aldehydes |
Investigation of Other Dihydrooxazole and Oxazoline Isomers
The dihydrooxazole, or oxazoline, scaffold is a crucial five-membered heterocycle found in numerous medicinally active compounds and natural products. mdpi.comresearchgate.net These structures serve as important synthetic intermediates and are widely used as chiral ligands in asymmetric catalysis. mdpi.com Research into various isomers of trimethyldihydrooxazole provides a basis for understanding the potential characteristics of the cis-4,5-dihydro variant.
Different isomers of trimethyloxazoline have been identified, each with a unique substitution pattern on the dihydrooxazole ring. For instance, 2,5-Dihydro-2,4,5-trimethyloxazole is classified as an oxazoline, a five-membered ring with nitrogen and oxygen atoms at the 1- and 3-positions, respectively. hmdb.ca Another documented isomer is 4,5-dihydro-2,4,4-trimethyloxazole (also known as 2,4,4-trimethyl-2-oxazoline), which has a boiling point of 112-113 °C. nist.govnist.gov
The stereochemistry of these isomers, particularly the cis/trans relationship of substituents on the C4 and C5 positions, is a critical factor influencing their chemical and biological properties. The synthesis of chiral 2-oxazolines can be achieved through stereospecific isomerization, where the resulting stereochemistry is controlled. mdpi.com For example, the isomerization of 3-amido-2-phenyl azetidines can lead specifically to cis-2-oxazolines. mdpi.com While direct comparative studies on the biological activity of cis- versus trans-4,5-dihydro-2,4,5-trimethyloxazole are not extensively documented, research on other heterocyclic systems, such as 5,5′-diphenylhydantoin Schiff bases, has shown that trans-cis conversion can significantly impact anticonvulsant activity, suggesting that stereoisomerism is a key determinant of a compound's pharmacological profile. nih.gov
| Compound Name | CAS Number | Molecular Formula | Known Properties/Classification |
|---|---|---|---|
| 2,5-Dihydro-2,4,5-trimethyloxazole | Not specified | C₆H₁₁NO | Classified as an oxazoline. hmdb.ca |
| 4,5-Dihydro-2,4,4-trimethyloxazole | 1772-43-6 | C₆H₁₁NO | Boiling Point: 112-113 °C. nist.gov |
Exploration of Fused and Substituted Oxazole Systems (e.g., Oxazolo[3,2-d]-1,2,4-oxadiazoles, Isoxazoles)
The exploration of structural analogues extends to related heterocyclic systems, including isomers like isoxazoles and more complex fused-ring structures. These investigations are vital in medicinal chemistry for the discovery of novel therapeutic agents. rsc.org
Isoxazoles: Isoxazoles are five-membered aromatic rings containing adjacent nitrogen and oxygen atoms. researchgate.net This structural isomer of oxazole is a versatile scaffold in drug discovery, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov The synthesis of substituted isoxazoles is well-established, often involving methods like 1,3-dipolar cycloaddition. rsc.orgnih.gov The isoxazole (B147169) ring is found in several marketed drugs, such as the COX-2 inhibitor valdecoxib (B1682126) and various antibiotics like cloxacillin (B1194729) and dicloxacillin, underscoring its therapeutic importance. nih.gov
1,2,4-Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is another five-membered heterocycle containing one oxygen and two nitrogen atoms. rjptonline.org These compounds are frequently used in drug design as bioisosteres for ester and amide groups, offering improved metabolic stability and molecular rigidity. nih.gov Numerous synthetic strategies exist for their preparation, commonly involving the cyclization of amidoximes with various carbonyl compounds or nitriles. nih.govorganic-chemistry.org Derivatives of 1,2,4-oxadiazole have been explored for a range of pharmacological activities, including antiparasitic and anticancer properties. nih.gov
Fused Oxazole Systems: Fusing an oxazole or oxazoline ring with other heterocyclic systems, such as a 1,2,4-oxadiazole, is a common strategy in medicinal chemistry to create novel molecular architectures with potentially enhanced or new biological activities. mdpi.com While specific research on oxazolo[3,2-d]-1,2,4-oxadiazoles is not broadly detailed in the provided context, the synthesis of fused isoxazoles is known to yield compounds with significant therapeutic potential as anticancer, antibacterial, and antitumor agents. mdpi.com The creation of such fused systems results in more rigid, conformationally restricted molecules that can achieve higher selectivity for biological targets.
Emerging Research Trajectories for Cis 4,5 Dihydro 2,4,5 Trimethyloxazole
Development of Novel Synthetic Methodologies
The stereoselective synthesis of cis-4,5-Dihydro-2,4,5-trimethyloxazole (B14150320) presents a key challenge and a significant area for research. Current synthetic strategies for the oxazoline (B21484) ring can be adapted and optimized to favor the cis diastereomer. wikipedia.org Established methods for oxazoline synthesis generally involve the cyclization of a β-hydroxy amide. mdpi.com
Novel methodologies for the targeted synthesis of the cis isomer could focus on diastereoselective reactions. One promising approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the oxazoline ring. For instance, the synthesis of related heterocyclic compounds like isoxazolines has seen success with diastereoselective [4+1]-cycloaddition routes. chemistryviews.org A similar strategy could potentially be developed for oxazolines.
Another avenue for exploration is the modification of existing multi-step syntheses for trisubstituted oxazoles to yield the desired dihydro- and cis-configured product. A known method for synthesizing 2,4,5-trisubstituted oxazoles starts from α-methylene ketones and proceeds through nitrosation, condensation with an aldehyde, and reduction. researchgate.net Adapting the reduction step or the starting materials could offer a pathway to the desired stereoisomer.
The table below outlines potential synthetic routes that could be investigated for the stereoselective synthesis of this compound.
| Synthetic Approach | Key Precursors | Potential Advantages | Foreseeable Challenges |
| Diastereoselective Cyclization | Chiral β-amino alcohol and an acetylating agent | High potential for stereocontrol | Availability of suitable chiral precursors |
| Modified Multi-step Synthesis | α-Methylene ketones, aldehydes, reducing agents | Utilizes readily available starting materials | Requires careful optimization of reaction conditions to achieve high diastereoselectivity |
| Catalytic Asymmetric Synthesis | Amino alcohols, nitriles, chiral catalysts | Potential for high enantiomeric and diastereomeric purity | Catalyst development and optimization can be resource-intensive |
Exploration of Expanded Reaction Scope and Novel Transformations
The reactivity of the oxazoline ring is a cornerstone of its utility in organic synthesis. For this compound, research into its reaction scope would likely focus on transformations that leverage the inherent chemical properties of the oxazoline moiety and the stereochemistry of the substituents.
One of the most well-documented reactions of oxazolines is their ring-opening, which can be initiated by acid or base catalysis. researchgate.net The cis stereochemistry of the methyl groups at the 4 and 5 positions could influence the rate and stereochemical outcome of such reactions, providing access to novel, stereodefined acyclic compounds.
Furthermore, the oxazoline ring can act as a directing group in asymmetric synthesis. wikipedia.org Future research could explore the utility of this compound as a chiral ligand in metal-catalyzed reactions. The specific spatial arrangement of the methyl groups could impart unique selectivity in transformations such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.
The potential for novel transformations also extends to the functionalization of the existing scaffold. While the methyl groups themselves are relatively inert, advanced C-H activation methodologies could enable their conversion to other functional groups, further expanding the chemical space accessible from this starting material.
The following table summarizes potential areas of exploration for the reaction scope of this compound.
| Reaction Type | Potential Products | Synthetic Utility |
| Ring-Opening Reactions | Stereodefined amino alcohols and their derivatives | Access to chiral building blocks for complex molecule synthesis |
| Use as a Chiral Ligand | Enantiomerically enriched products from asymmetric catalysis | Development of new catalytic systems with unique selectivity |
| C-H Functionalization | Derivatized oxazolines with novel functionalities | Expansion of the accessible chemical diversity from a single scaffold |
Advancement in Characterization and In Situ Monitoring Techniques
The unambiguous characterization of the cis stereoisomer of 4,5-Dihydro-2,4,5-trimethyloxazole is crucial for both its synthesis and the study of its reactivity. Advanced analytical techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be essential to confirm the connectivity and, crucially, the relative stereochemistry of the methyl groups. nih.gov The coupling constants and Nuclear Overhauser Effect (NOE) correlations between the protons at the 4 and 5 positions would provide definitive evidence for the cis configuration.
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for the analysis of reaction mixtures and the separation of stereoisomers. nih.gov The use of chiral GC columns could allow for the separation and quantification of the cis and trans diastereomers, which is critical for the development of stereoselective synthetic methods.
A significant advancement in understanding the formation of this compound would come from the application of in situ monitoring techniques. In situ ¹H NMR spectroscopy has been successfully employed to monitor the kinetics and evolution of chain composition during the polymerization of oxazolines. rsc.orgrsc.org This technique could be adapted to study the cyclization reaction leading to this compound in real-time. By tracking the consumption of starting materials and the formation of intermediates and the final product, valuable mechanistic insights and data for reaction optimization can be obtained. Similarly, in situ Fourier-transform infrared (FTIR) spectroscopy could provide complementary information on the changes in functional groups throughout the reaction.
The table below details the key characterization and monitoring techniques and their specific applications to the study of this compound.
| Technique | Application | Information Gained |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of chemical structure and connectivity |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Stereochemical Assignment | Definitive confirmation of the cis relative stereochemistry |
| Chiral GC-MS | Diastereomeric Separation and Quantification | Determination of the diastereomeric ratio in synthetic mixtures |
| In Situ ¹H NMR | Reaction Monitoring | Real-time kinetic data, identification of intermediates, mechanistic insights |
| In Situ FTIR | Reaction Monitoring | Tracking of functional group transformations during the reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
